
Larotaxel
Vue d'ensemble
Description
Larotaxel est un composé de type taxane qui a été utilisé expérimentalement en chimiothérapie. Il est connu pour sa capacité à stabiliser les microtubules, empêchant ainsi leur désassemblage et bloquant la division cellulaire en phase G2-M. Ce composé est un taxane de nouvelle génération modifié, préparé sous forme de diastéréoisomère unique par synthèse partielle à partir de la 10-désacétyl baccatine III, un taxane naturel majeur extrait des aiguilles d'if .
Applications De Recherche Scientifique
Larotaxel is a taxane analog with preclinical activity against taxane-resistant breast cancer and potential for treating various types of cancer . Research has explored its efficacy, safety, and mechanisms of action in different cancer treatments .
Scientific Research Applications
Breast Cancer: this compound has been studied in women with taxane-pretreated metastatic breast cancer (MBC). In a phase II trial, this compound demonstrated good activity, manageable toxicity, and a favorable therapeutic index .
- Study Results: In patients non-resistant to taxanes, the overall response rate (ORR) was 42%, with a median duration of response (DOR) of 5.3 months, a median time to progression (TTP) of 5.4 months, and a median survival time (MST) of 22.6 months. For taxane-resistant patients, the ORR was 19%, with a median DOR of 5.0 months, a median TTP of 1.6 months, and a MST of 9.8 months .
- Adverse Events: The most common grade 3/4 adverse events included neutropenia (82%), fatigue (15%), diarrhea (12%), febrile neutropenia (9%), neutropenic infection (8%), and sensory neuropathy (7%) .
- Liposomal this compound: A nanostructure of functional this compound liposomes decorated with guanine-rich quadruplex nucleotide–lipid derivative was proposed for targeted delivery of this compound into drug-resistant breast cancer cells . Studies in resistant cancer-bearing mice showed that these liposomes had a long circulatory effect, targeted capability, and significant anticancer efficacy. The mechanism of action involves blocking microtubule depolymerization, arresting the cell cycle, blocking the JAK-STAT signaling pathway, and inhibiting the activity of antiapoptotic proteins .
Non-Small Cell Lung Cancer (NSCLC): this compound has been investigated in combination with other chemotherapeutic agents for the first-line treatment of non-small cell lung cancer .
- Study Design: A randomized phase II study evaluated this compound in combination with either cisplatin or gemcitabine in patients with nonirradiable stage IIIB or stage IV NSCLC .
- Study Results: The response rate was higher in the arm receiving this compound and cisplatin (26.7% versus 18.2% in the per-protocol population). In the intention-to-treat population, median progression-free survival was 4.7 months for the this compound/cisplatin arm and 3.3 months for the this compound/gemcitabine arm. Median overall survival was 8.6 months versus 7.3 months, respectively .
- Adverse Events: Grade 3/4 neutropenia was observed in 46.9% of patients in the this compound/cisplatin arm and 41.4% in the this compound/gemcitabine arm .
Urothelial Cancer: this compound in combination with cisplatin has been evaluated as a first-line treatment for locally advanced or metastatic urothelial cancer .
- Study Design: A phase III trial randomized patients to either this compound/cisplatin or gemcitabine/cisplatin. However, the trial was prematurely closed due to the sponsor's decision to halt clinical development of this compound .
- Study Results: The median overall survival was 13.7 months with this compound/cisplatin and 14.3 months with gemcitabine/cisplatin. The median progression-free survival was 5.6 months with this compound/cisplatin and 7.6 months with gemcitabine/cisplatin. More myelosuppression was observed with gemcitabine/cisplatin .
Pancreatic Cancer: this compound is being compared to continuous administration of 5-fluorouracil (5-FU) in patients with advanced pancreatic cancer . The study aims to compare the efficacy and safety of this compound administered as a single agent every 3 weeks to continuous administration of 5-FU .
Tables of Clinical Trial Results
Table 1: Phase II Trial of this compound in Metastatic Breast Cancer
Endpoint | Taxane-Non-Resistant | Taxane-Resistant |
---|---|---|
Overall Response Rate (ORR) | 42% | 19% |
Median Duration of Response | 5.3 months | 5.0 months |
Median Time to Progression | 5.4 months | 1.6 months |
Median Survival Time | 22.6 months | 9.8 months |
Table 2: Phase II Trial of this compound in Non-Small Cell Lung Cancer
Endpoint | This compound/Cisplatin | This compound/Gemcitabine |
---|---|---|
Objective Response Rate | 28.1% | 13.3% |
Median Progression-Free Survival | 4.7 months | 3.3 months |
Median Overall Survival | 8.6 months | 7.3 months |
Table 3: Phase III Trial of this compound in Urothelial Cancer
Endpoint | This compound/Cisplatin | Gemcitabine/Cisplatin |
---|---|---|
Median Overall Survival | 13.7 months | 14.3 months |
Median Progression-Free Survival | 5.6 months | 7.6 months |
Case Studies
Mécanisme D'action
Target of Action
Larotaxel, a semi-synthetic taxoid, primarily targets tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are critical for maintaining cell structure and function, particularly during cell division .
Mode of Action
This compound shares a similar mode of action with other taxanes such as docetaxel and paclitaxel . It interacts with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly . This interaction blocks cell division at the G2-M phase , disrupting the normal function of the cell and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By stabilizing microtubules, this compound prevents their normal depolymerization, which is essential for cell division and intracellular transport . This disruption can lead to cell cycle arrest and ultimately, cell death .
Pharmacokinetics
This compound exhibits a triphasic plasma disposition . A study comparing this compound-loaded microspheres (LTX-LM) with this compound solution (LTX-solution) found that the LTX-LM group had a markedly higher area under the curve (AUC), smaller clearance, and lower apparent volume of distribution than the LTX-solution group . This suggests that the formulation of this compound can significantly impact its bioavailability .
Result of Action
The primary result of this compound’s action is cell death . By blocking the depolymerization of microtubules, arresting the cell cycle, and inhibiting the activity of anti-apoptotic proteins, this compound induces apoptosis, or programmed cell death . This makes it effective in the treatment of various cancers, including those resistant to other taxanes .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its poor solubility can limit its effectiveness . The development of new formulations, such as this compound-loaded microspheres, can enhance its solubility and bioavailability, thereby improving its therapeutic potential . Additionally, this compound has been shown to have a much lower affinity for P-glycoprotein than docetaxel , which could potentially reduce its susceptibility to drug resistance mechanisms.
Analyse Biochimique
Biochemical Properties
Larotaxel interacts with polymerized tubulin, promoting the formation of microtubules and preventing their disassembly . This interaction with tubulin, a globular protein, is crucial in the biochemical reactions involving this compound. The nature of this interaction involves the binding of this compound to the β-subunit of tubulin, stabilizing the microtubules and preventing their depolymerization .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. It exerts its cytotoxic effect by promoting tubulin assembly and stabilizing microtubules, ultimately leading to cell death by apoptosis . This influences cell function by blocking cell division at the G2-M phase . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to this disruption of the cell cycle.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin. By binding to the β-subunit of tubulin, this compound promotes the assembly of tubulin into microtubules and stabilizes these structures . This prevents the disassembly of microtubules, which is a crucial step in cell division. As a result, cells are unable to complete the mitotic process, leading to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
It is known that this compound has a triphasic plasma disposition
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Transport and Distribution
This compound is highly lipophilic and practically insoluble in water, sharing common features with paclitaxel and docetaxel This suggests that it may be transported and distributed within cells and tissues in a similar manner to these other taxanes
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Larotaxel est synthétisé par synthèse partielle à partir de la 10-désacétyl baccatine III. Le processus implique plusieurs étapes, notamment la protection des groupes hydroxyle, l'estérification et la déprotection sélective. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions .
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction de la 10-désacétyl baccatine III des aiguilles d'if, suivie de sa modification chimique par synthèse partielle. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final. Des approches de formulation spéciales, telles que des mélanges de solvants, la solubilisation ou la formation de complexes, sont employées pour résoudre la faible solubilité du this compound .
Analyse Des Réactions Chimiques
Types de réactions : Larotaxel subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que la 10-désacétyl this compound et la 7, 8-cyclopropyl baccatine III .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la chimie des taxanes et développer de nouvelles méthodes de synthèse.
Biologie : Investigated pour ses effets sur la division cellulaire et la stabilisation des microtubules.
Industrie : Utilisé dans le développement de nouveaux systèmes d'administration de médicaments, tels que les microsphères lipidiques et les systèmes d'administration de médicaments auto-émulsifiant
5. Mécanisme d'action
This compound exerce ses effets en interagissant avec la tubuline polymérisée pour promouvoir la formation de microtubules stables et empêcher leur désassemblage. Cette action bloque la division cellulaire en phase G2-M, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. This compound a une affinité beaucoup plus faible pour la P-glycoprotéine que les autres taxanes, ce qui le rend efficace dans les lignées cellulaires résistantes à d'autres agents chimiothérapeutiques .
Composés similaires :
Paclitaxel : Un autre composé taxane utilisé en chimiothérapie. Il stabilise également les microtubules mais a une affinité plus élevée pour la P-glycoprotéine.
Docétaxel : Un taxane avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.
Comparaison :
Comparaison Avec Des Composés Similaires
Paclitaxel: Another taxane compound used in chemotherapy. It also stabilizes microtubules but has a higher affinity for P-glycoprotein.
Docetaxel: A taxane with similar mechanisms of action but different pharmacokinetic properties.
Comparison:
Activité Biologique
Larotaxel, also known as XRP9881, is a novel taxane derivative that has shown promise in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer. Its biological activity is characterized by its mechanism of action, efficacy in clinical trials, and innovative formulations that enhance its therapeutic potential.
This compound functions primarily by inhibiting microtubule depolymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and ultimately induces apoptosis in cancer cells. Unlike traditional taxanes, this compound exhibits a unique ability to overcome some forms of drug resistance, particularly those associated with P-glycoprotein overexpression .
Phase II Studies
A randomized multicenter phase II study evaluated this compound in combination with cisplatin or gemcitabine for patients with advanced NSCLC. Results indicated that the combination with cisplatin yielded higher response rates (26.7% vs. 18.2%) and longer median progression-free survival (4.7 months vs. 3.3 months) compared to the gemcitabine combination . The overall survival rates were also more favorable for the this compound/cisplatin group (8.6 months vs. 7.3 months) suggesting that this compound's efficacy may be enhanced when used with platinum-based therapies.
Treatment Arm | Response Rate | Median PFS (months) | Median OS (months) |
---|---|---|---|
This compound + Cisplatin | 26.7% | 4.7 | 8.6 |
This compound + Gemcitabine | 18.2% | 3.3 | 7.3 |
Phase I Studies
In another phase I study focusing on this compound combined with carboplatin, the maximum tolerated dose was established, and the combination showed modest activity in chemotherapy-naïve patients with advanced/metastatic NSCLC . The study indicated that this compound could be safely administered at doses up to 90 mg/m² without significant dose-limiting toxicities.
Novel Formulations
Recent research has explored innovative formulations of this compound to enhance its delivery and effectiveness against drug-resistant cancers. One notable study developed functional this compound liposomes decorated with guanine-rich quadruplex nucleotide-lipid derivatives aimed at targeting resistant breast cancer cells . These liposomes demonstrated:
- Long Circulatory Effect: Prolonged presence in the bloodstream enhances therapeutic efficacy.
- Targeted Capability: Specific binding to nucleolin receptors on resistant cancer cells improves drug uptake.
- Significant Anticancer Efficacy: In vivo studies showed promising results in reducing tumor size in resistant cancer-bearing mice.
The mechanism underlying this formulation includes blocking microtubule depolymerization and inhibiting anti-apoptotic pathways, further establishing this compound's potential in overcoming multidrug resistance.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Breast Cancer: A case study reported significant improvement in brain metastases from breast cancer following treatment with this compound combined with lapatinib and capecitabine, highlighting its potential in treating metastatic disease .
- Combination Therapies: Ongoing trials are investigating the efficacy of this compound when combined with targeted therapies like Herceptin for HER2-positive breast cancer patients .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOJIXGRFSHVKA-BZVZGCBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156294-36-9, 192573-38-9 | |
Record name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H-cyclodeca[3,4]cyclopropa[4,5]benz[1,2-b]oxet-4-yl ester, (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156294-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Larotaxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156294369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Larotaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 192573-38-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAROTAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWQ8K8A81Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.